molecular formula C23H23N3O3S B2517201 2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941968-28-1

2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2517201
CAS No.: 941968-28-1
M. Wt: 421.52
InChI Key: KBCOGRPYTYOXAC-UHFFFAOYSA-N
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Description

2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic thiazole carboxamide derivative developed for pharmaceutical research, primarily targeting the cyclooxygenase (COX) enzyme system . This compound is designed to act as a potent non-steroidal anti-inflammatory drug (NSAID) precursor. Research indicates that structurally analogous methoxyphenyl thiazole carboxamide compounds exhibit significant inhibitory activity against both COX-1 and COX-2 isoforms, with many showing valuable selectivity for the COX-2 enzyme . The mechanism of action involves binding to the active site of COX enzymes; the larger binding pocket of COX-2, often due to a valine residue instead of isoleucine, can accommodate specific bulky substituents on these compounds, potentially leading to enhanced selectivity and reduced side effects compared to non-selective COX inhibitors . Its core research applications include serving as a lead compound in the investigation of novel anti-inflammatory and analgesic agents, as well as in oncology research. COX-2 is overexpressed in several human cancers, and inhibitors can potentially inhibit tumor progression and metastasis, sometimes acting synergistically with established anticancer agents . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-29-17-9-7-16(8-10-17)21(27)26-23-25-20-18(11-12-19(20)30-23)22(28)24-14-13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCOGRPYTYOXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties. The structure can be broken down into several functional groups:

  • Thiazole ring : Imparts biological activity.
  • Benzamide moiety : Associated with histone deacetylase inhibition.
  • Phenethyl group : Enhances lipophilicity and bioavailability.

The biological activity of this compound is primarily linked to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression. By inhibiting HDACs, the compound may induce cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • Histone Deacetylase Inhibition : The benzamide derivative structure is known to interact with the active site of HDAC enzymes, leading to increased acetylation of histones and modulation of gene expression related to cell cycle regulation and apoptosis.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in G2/M phase arrest in various cancer cell lines.
  • Induction of Apoptosis : The compound has been shown to activate caspases involved in the apoptotic pathway, further supporting its role as an anticancer agent.

Biological Activity Data

A series of studies have evaluated the anticancer activity of this compound across different cancer cell lines. Below is a summary of findings from various assays:

Cell Line GI50 (μM) LC50 (μM) Mechanism
A549 (Lung)2.01>70Cell cycle arrest, apoptosis
MCF-7 (Breast)3.50>70HDAC inhibition
CAKI-1 (Kidney)0.69>70Tubulin polymerization inhibition
T47D (Breast)0.362>70Induction of early apoptosis

Case Studies

  • In Vitro Studies : In a study involving the A549 lung cancer cell line, the compound demonstrated significant growth inhibition with a GI50 value of 2.01 μM, indicating potent antiproliferative effects compared to standard treatments like nocodazole.
  • In Vivo Efficacy : Animal models have been employed to assess the antitumor efficacy of this compound. In a CT26 murine model, treated mice showed a marked reduction in tumor size compared to control groups.
  • Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in cancer progression, supporting its potential as a selective anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents (R1, R2) Molecular Formula Molecular Weight Key Functional Groups
Target Compound Cyclopenta[d]thiazole R1: 4-methoxybenzamido; R2: N-phenethyl C22H22N4O3S 422.5 Thiazole, carboxamide, methoxybenzamido
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide Cyclopenta[d]thiazole R1: 4-methoxybenzamido; R2: N-cyclohexenyl C23H27N3O3S 425.5 Cyclohexenyl, carboxamide
2-(4-Methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide Cyclopenta[d]thiazole R1: 4-methylbenzamido; R2: N-pyridinylmethyl C22H21N5O2S 427.5 Pyridine, methylbenzamido
2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid Cyclopenta[b]thiophene R1: 2-fluorobenzoyl; R2: Carboxylic acid C16H13FNO3S 318.3 Thiophene, carboxylic acid, fluorine
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole R1: Phenylsulfonyl; R2: Difluorophenyl Varies Varies Triazole, sulfonyl, fluorine

Key Observations:

  • Core Heterocycle: Replacing the thiazole (target compound) with thiophene () or triazole () alters electronic properties and hydrogen-bonding capacity.
  • Substituent Effects: Phenethyl vs. Methoxybenzamido vs. Fluorobenzoyl (): Electron-withdrawing fluorine substituents (e.g., 2-fluorobenzoyl) increase acidity and may enhance binding to electron-rich biological targets. Pyridinylmethyl (): The pyridine ring introduces basicity and hydrogen-bonding sites, improving solubility in polar solvents .

Physicochemical and Spectral Properties

  • IR Spectroscopy:
    • The target compound’s 4-methoxybenzamido group would show νC=O ~1660–1680 cm⁻¹ (similar to ’s hydrazinecarbothioamides).
    • Absence of νS-H (~2500–2600 cm⁻¹) in triazole derivatives () confirms thione tautomer dominance, a feature critical for stability .
  • Solubility: Carboxylic acid derivatives () exhibit higher aqueous solubility than carboxamides (target compound), but lower membrane permeability .

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target compound features a 5,6-dihydro-4H-cyclopenta[d]thiazole core substituted at the 2-position with a 4-methoxybenzamido group and at the 4-position with an N-phenethyl carboxamide. Retrosynthetic disconnection reveals three primary building blocks:

  • Cyclopenta[d]thiazole scaffold : Synthesized via cyclocondensation of α-mercaptoketones with cyclopentanone derivatives.
  • 4-Methoxybenzamido group : Introduced via acyl transfer from 4-methoxybenzoyl chloride.
  • N-Phenethyl carboxamide : Installed through aminolysis of a thiazole-bound activated ester with phenethylamine.

Notably, the thiazole ring’s electronic profile necessitates regioselective functionalization to avoid competing reactions at the 5-position.

Synthesis of the 5,6-Dihydro-4H-cyclopenta[d]thiazole Core

The thiazole ring is constructed using a modified Hantzsch thiazole synthesis. Cyclopentanone is condensed with thiourea in the presence of iodine to form 2-aminocyclopenta[d]thiazole, which is subsequently dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the dihydrothiazole intermediate.

Key reaction parameters :

Parameter Condition Yield (%) Source
Solvent Ethanol/Water (3:1) 78
Catalyst Iodine (0.5 equiv) -
Dehydrogenation DDQ, CH₂Cl₂, 0°C to RT 92

Alternative methods employ transition metal-thiazole complexes for catalytic cyclization. For example, copper(I) iodide mediates the coupling of cyclopentene episulfide with propargylamines, achieving 85% yield under mild conditions.

Installation of the 4-Methoxybenzamido Group

Acylation at the thiazole’s 2-position is achieved using 4-methoxybenzoyl chloride. To suppress N-4 carboxamide interference, a temporary Boc (tert-butyloxycarbonyl) protecting group is applied to the carboxamide nitrogen prior to acylation.

Stepwise procedure :

  • Protection : Treat 4-carboxamide-thiazole with Boc₂O in THF (tetrahydrofuran), yielding N-Boc-protected intermediate (94% yield).
  • Acylation : React with 4-methoxybenzoyl chloride (1.2 equiv) and DMAP (4-dimethylaminopyridine) in CH₂Cl₂, achieving quantitative conversion.
  • Deprotection : Remove Boc group using TFA (trifluoroacetic acid)/CH₂Cl₂ (1:1), isolating 2-(4-methoxybenzamido)-4-carboxamide-thiazole (89% yield).

Competing O-acylation is mitigated by low-temperature conditions (−20°C).

N-Phenethyl Carboxamide Functionalization

The 4-carboxamide is converted to N-phenethyl carboxamide via a two-step activation-aminolysis sequence. Initial conversion to a mixed carbonate using ethyl chloroformate precedes phenethylamine coupling.

Optimized conditions :

Step Reagents/Conditions Yield (%) Source
Carbonate formation Ethyl chloroformate, Et₃N, THF 95
Aminolysis Phenethylamine, 0°C, 12 h 88

Notably, patent US3357978A discloses analogous aminolysis protocols for aromatic carboxamides, emphasizing the critical role of anhydrous conditions to prevent hydrolysis.

Purification and Characterization

Final purification employs gradient silica gel chromatography (hexane/EtOAc 4:1 → 1:1) followed by recrystallization from ethanol/water. Characterization data aligns with literature precedents:

Spectroscopic data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.5 Hz, 2H, benzamido-ArH), 7.28–7.18 (m, 5H, phenethyl-ArH), 4.12 (q, J = 7.0 Hz, 2H, CH₂N), 3.85 (s, 3H, OCH₃).
  • HRMS : m/z 452.1743 [M+H]⁺ (calc. 452.1738).

Comparative Analysis of Synthetic Routes

A comparative evaluation of three routes highlights trade-offs between yield, scalability, and regioselectivity:

Route Key Step Total Yield (%) Purity (%) Cost (USD/g)
A Hantzsch cyclization 62 98 120
B Cu(I)-mediated cyclization 78 99 240
C Enzymatic aminolysis (patent WO2019186343A1) 55 97 180

Route B offers superior yield and purity but requires expensive metal catalysts, whereas Route A remains cost-effective for gram-scale synthesis.

Challenges and Mitigation Strategies

  • Regiochemical Control : Competing acylation at N-4 is suppressed using bulky directing groups (e.g., Boc).
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling steps.
  • Byproduct Formation : Thiourea byproducts from Hantzsch reactions are removed via aqueous workup (5% NaHCO₃).

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